molecular formula C9H19N3O B3233949 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone CAS No. 1353958-75-4

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B3233949
CAS No.: 1353958-75-4
M. Wt: 185.27 g/mol
InChI Key: GRIDBDHZRIIXDP-UHFFFAOYSA-N
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Description

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone (CAS: 1159939-59-9) is a pyrrolidine-based β-aminoketone derivative. Its structure features a central pyrrolidine ring substituted with a dimethylaminomethyl group at the 3-position and an amino-ethanone moiety at the 1-position (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)6-8-3-4-12(7-8)9(13)5-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIDBDHZRIIXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174576
Record name Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353958-75-4
Record name Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353958-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of a suitable pyrrolidine derivative with a dimethylaminomethylating agent. One common method involves the use of 3-dimethylaminomethyl-pyrrolidine as a starting material, which is then reacted with an appropriate aminating agent under controlled conditions to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and dimethylaminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic properties, such as its use in drug development.

    Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Molecular Formula Substituents Key Properties References
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone C₉H₁₇N₃O Pyrrolidine, dimethylaminomethyl, amino-ethanone Discontinued; potential ligand for coordination chemistry
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 2-Hydroxyphenyl, amino-ethanone m.p. 177°C (decomposes); synthesized via hydriodic acid/acetic acid reduction
2-Amino-1-(4-pyridyl)ethanone (6b) C₈H₉N₂O 4-Pyridyl, amino-ethanone m.p. 192–228°C (dec.); used in coordination chemistry; IR: 1690 cm⁻¹ (C=O)
bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone) C₁₀H₁₃BrNO₃ 4-Bromo-2,5-dimethoxyphenyl, amino-ethanone Psychoactive NPS; pyrolysis products studied for forensic identification
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 2-Amino-6-nitrophenyl Toxicological properties not fully characterized; GHS precautions apply

Physicochemical Properties

  • Solubility: The dimethylaminomethyl group in the target compound likely enhances water solubility compared to aromatic analogs like bk-2C-B, which are more lipophilic .
  • Thermal Stability : Pyrolytic degradation studies of bk-2C-B reveal decomposition pathways producing brominated aromatic byproducts, whereas pyrrolidine derivatives may exhibit higher thermal stability due to their saturated ring .

Biological Activity

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone, with the CAS number 1353958-75-4, is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring and an amino group. Its molecular formula is C₉H₁₄N₂O, and it exhibits potential biological activity due to its specific substitution pattern, which may influence its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen.
  • Dimethylaminomethyl Group : This substituent enhances the compound's reactivity and solubility.
  • Amino Group : Contributes to the compound's potential biological activity.
PropertyValue
Molecular FormulaC₉H₁₄N₂O
Molecular Weight170.22 g/mol
Boiling Point307.7 ± 17.0 °C
Density1.052 ± 0.06 g/cm³
pKa9.47 ± 0.28

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The presence of both amino and ketone functional groups suggests potential reactivity in various biological contexts.

The mechanism of action for this compound may involve:

  • Receptor Binding : Acting as a ligand that modulates receptor activity.
  • Enzyme Interaction : Potentially inhibiting or activating specific enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that similar compounds with a pyrrolidine structure showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .
  • Neuropharmacological Effects : Research on dimethylamino-substituted compounds has indicated their potential in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-1-(pyrrolidin-1-yl)-ethanonePyrrolidine ring, amino groupAnticancer activity
N,N-DimethylpyrrolidineDimethylamino groupNeuropharmacological effects
3-DimethylaminopropylamineAmino group on a propyl chainUsed in drug synthesis

This comparison highlights the distinctiveness of this compound due to its specific substitution pattern, which may influence its biological activity differently than its analogs.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone, and how can reaction conditions be optimized?

The synthesis of pyrrolidine derivatives typically involves multi-step reactions. Key steps include:

  • Formation of the pyrrolidine core : Cyclization of γ-aminoketones or reductive amination of carbonyl compounds with amines. For example, using formaldehyde or aldehydes to cyclize amines into pyrrolidine rings .
  • Functionalization : Introducing the dimethylaminomethyl group via alkylation or Mannich reactions. Reagents like dimethylamine and formaldehyde are commonly used under controlled pH (8–10) and temperature (60–80°C) .
  • Coupling reactions : Attaching the ethanone moiety using coupling agents (e.g., EDC or DCC) in solvents like DMF or dichloromethane .
    Optimization : Microwave-assisted synthesis can reduce reaction times, while HPLC or TLC monitoring ensures purity .

Q. How can the molecular structure of this compound be validated using crystallographic and spectroscopic methods?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. ORTEP-3 or WinGX can visualize bond angles and torsional strains .
  • Spectroscopy :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., dimethylaminomethyl protons at δ 2.2–2.5 ppm) .
    • FT-IR : Identify carbonyl stretches (~1700 cm1^{-1}) and amine N–H bends (~1600 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~228.3 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .
  • Waste disposal : Absorb spills with inert materials (e.g., sand) and store in sealed containers .
  • Toxicity mitigation : Although toxicological data is limited, assume acute toxicity and avoid direct exposure .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with neurotransmitter receptors?

  • In vitro assays :
    • Radioligand binding : Use 3H^3H-labeled antagonists (e.g., ketanserin for 5-HT2_2 receptors) to measure displacement potency (IC50_{50}) .
    • Functional assays : Monitor cAMP or Ca2+^{2+} flux in transfected HEK293 cells expressing target receptors .
  • Structural insights : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites. Validate with mutagenesis studies .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • ADME prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in Desmond or GROMACS to assess binding stability over 100 ns trajectories .
  • QSAR modeling : Train models on pyrrolidine derivatives to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Data normalization : Account for assay variability (e.g., cell line differences, incubation times) by including internal controls .
  • Meta-analysis : Pool results from multiple studies using random-effects models to identify consensus EC50_{50} values .
  • Structural validation : Cross-check crystallographic data (e.g., bond lengths ±0.02 Å) to rule out conformational artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
Reactant of Route 2
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2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

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